molecular formula C13H15ClO2 B601226 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 1346600-43-8

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No. B601226
CAS RN: 1346600-43-8
M. Wt: 238.72
InChI Key:
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Description

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15ClO2 . It is used as a reactant in the synthesis of novel hydrazone derivatives as antimicrobial agents .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring attached to a carboxylic acid group and a 4-chlorophenyl group . The average mass of the molecule is 238.710 Da .


Chemical Reactions Analysis

This compound is known to be used as a reactant in the synthesis of novel hydrazone derivatives, which have antimicrobial properties .


Physical And Chemical Properties Analysis

This compound is an off-white powder . It has a molecular weight of 238.71 . The compound’s SMILES string is OC(=O)C1CCC(CC1)c2ccc(Cl)cc2 .

Scientific Research Applications

  • Mesomorphic and Dielectric Properties

    4-Alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids, related to 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, have been synthesized and found to form nematic mesophase and, in some cases, smectic mesophases. The replacement of the benzene ring by the 1,4-disubstituted transcyclohexane ring decreases the nematic thermal stability and all dielectric constants (Karamysheva, Kovshev, & Barnik, 1976).

  • Photogeneration and Reactivity

    The photochemistry of 4-chlorophenol and 4-chloroanisole, compounds structurally similar to this compound, leads mainly to reductive dehalogenation. This process occurs through a homolytic path in cyclohexane and a heterolytic path in alcohols, which offers a convenient access to specific phenyl cations (Protti, Fagnoni, Mella, & Albini, 2004).

  • Characterization of Epoxides

    The epoxidation of cis- and trans-4-(p-chlorophenyl)-5-cyanocyclohexene, structurally related to this compound, yields specific epoxides with distinct configurations. The epoxides are characterized from NMR spectra of derived diols and acetates (Roll & Huitric, 1966).

  • Synthesis and Characterization of Derivatives

    A number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, characterized by various spectroscopic methods, and their crystal structures determined. The cyclohexane ring in these compounds adopts a chair conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).

  • Hydrodechlorination in Aqueous Phase

    The hydrodechlorination of 4-chlorophenol in aqueous phase using Pd/AC catalysts has been studied. The active carbons employed were modified to affect both the conversion of 4-chlorophenol and selectivity towards cyclohexanol (Calvo, Gilarranz, Casas, Mohedano, & Rodriguez, 2006).

  • Biocatalytic Synthesis in Microreaction System

    S-(4-chlorophenyl)-(pyridin-2-yl) methanol, structurally related to this compound, has been synthesized in a green, economic, and efficient way using a water-cyclohexane liquid-liquid system with recombinant E. coli as a whole-cell catalyst (Chen et al., 2021).

Safety and Hazards

When handling 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is recommended .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an impurity of Atovaquone , suggesting that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its association with Atovaquone , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an impurity of Atovaquone , it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXDIEYTMQYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964358
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95233-37-7, 49708-81-8
Record name 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191
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Record name 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Reduce a solution of the product of STEP 2 (1.36 g) in EtOAc (50 mL) over 10% Pd/C under H2 (50 psi) for 14 h. Filter the catalyst and concentrate the solution to give the title compound (1.36 g).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Q & A

Q1: What are some of the recent applications of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. Recent research highlights its use as a starting material for the synthesis of novel (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives []. These derivatives demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of utilizing this compound as a scaffold for developing new antibacterial agents.

Q2: How does the recent discovery of a novel atovaquone synthesis impact the use of this compound?

A2: Atovaquone, an important anti-pneumocystic agent, relies on this compound as a key precursor in its synthesis [, ]. The recent development of a more efficient and sustainable manufacturing route for atovaquone directly impacts the use of this acid. This new process, employing readily available starting materials and avoiding expensive reagents, significantly improves the yield and cost-effectiveness of atovaquone production. Consequently, this advancement emphasizes the continued importance of this compound in pharmaceutical synthesis while highlighting the ongoing efforts to optimize its utilization for producing essential medications like atovaquone.

Q3: What is the significance of the structural characterization of the (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives synthesized from this compound?

A3: The synthesis and characterization of novel (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives from this compound mark a significant step in exploring new chemical entities with potential biological activities []. These derivatives' structures were rigorously confirmed using various spectroscopic techniques, including H NMR, IR, and mass spectrometry. Establishing the structures of these compounds is crucial for understanding their structure-activity relationships and guiding the development of more potent and selective antibacterial agents in the future.

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